
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. TFB is a small molecule that has been synthesized to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90, which is a protein that plays a role in the folding and stabilization of other proteins in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound may have potential uses in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential uses in various fields.
Méthodes De Synthèse
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 3-amino-2-methylpyridine to form this compound.
Applications De Recherche Scientifique
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research due to its potential uses in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-19-8-4-7-11(13(19)21)18-12(20)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUQRSZJZSRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

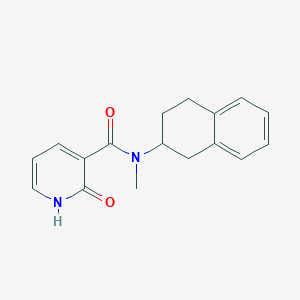
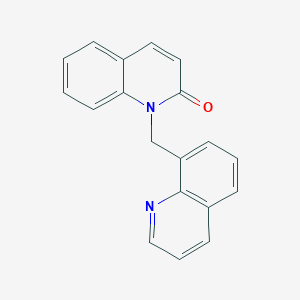
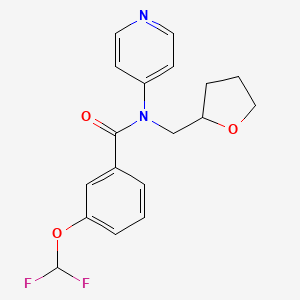
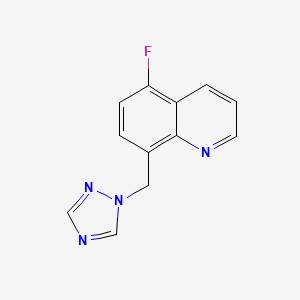

![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)


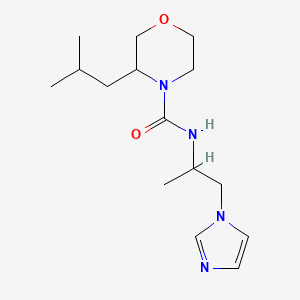
![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


